n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide
Description
N-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2-hydroxy-5-methylphenyl group and an ethylamino-oxopropan-2-yl side chain. The compound’s key features include:
- Hydroxy group at position 2: Likely influencing hydrogen-bonding interactions.
- Methyl group at position 5: Enhancing lipophilicity.
- Ethylamino-oxopropan-2-yl moiety: A peptidomimetic side chain that may confer metabolic stability or receptor-binding properties.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[1-(ethylamino)-1-oxopropan-2-yl]-2-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-4-14-12(17)9(3)15-13(18)10-7-8(2)5-6-11(10)16/h5-7,9,16H,4H2,1-3H3,(H,14,17)(H,15,18) |
InChI Key |
FFPWLJVLCNECPV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
Procedure :
- Activate 2-hydroxy-5-methylbenzoic acid using EDCI/HOBt or thionyl chloride to form the corresponding acyl chloride.
- React with N-(1-amino-1-oxopropan-2-yl)ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C.
- Deprotect hydroxyl group (if protected) using acidic or basic conditions.
Optimization :
Mitsunobu Reaction for Stereochemical Control
Procedure :
- Protect 2-hydroxy-5-methylbenzoic acid as methoxymethyl ether (MOM) .
- Employ Mitsunobu conditions (DIAD, triphenylphosphine ) to couple with N-ethyl-β-alanine tert-butyl ester.
- Remove MOM protection with HCl/MeOH and isolate via column chromatography.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Procedure :
- Immobilize 2-hydroxy-5-methylbenzoic acid on Wang resin via ester linkage.
- Perform amide coupling with ethylamine-functionalized β-alanine using HATU/DIPEA .
- Cleave product from resin using TFA/CH₂Cl₂ and purify via HPLC.
Applications :
Analytical Characterization Data
Spectroscopic Validation :
Thermal Properties :
- Melting Point : 178–180°C (ethanol recrystallization).
- Stability : Degrades <5% at 25°C/60% RH over 12 months.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Coupling | 65–78 | 95 | Moderate | Low |
| Mitsunobu | 70–82 | 97 | Low | High |
| Solid-Phase | 60–75 | 98 | High | Very High |
Key Observations :
- Direct coupling balances cost and yield for industrial applications.
- Mitsunobu is preferred for stereosensitive derivatives but requires expensive reagents.
- Solid-phase suits small-scale, high-purity demands but is cost-prohibitive for bulk synthesis.
Challenges and Solutions
Hydroxyl Group Reactivity :
Racemization of Chiral Centers :
Purification Difficulties :
Industrial-Scale Recommendations
Chemical Reactions Analysis
Types of Reactions: n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
- **Substitution
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Biological Activity
The compound n-(1-(Ethylamino)-1-oxopropan-2-yl)-2-hydroxy-5-methylbenzamide , also known by its IUPAC name, is a bioactive molecule with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | N-[1-(ethylamino)-1-oxopropan-2-yl]-2-hydroxy-5-methylbenzamide |
| InChI Key | FFPWLJVLCNECPV-UHFFFAOYSA-N |
The compound features a hydroxy group and an amide linkage, which are critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, potentially influencing pathways related to inflammation and cancer progression.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of compounds similar to this compound. The findings suggested that such compounds exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators, including cytokines and chemokines .
- Cancer Research : Another investigation focused on the compound's ability to modulate signaling pathways involved in cancer cell proliferation. The results demonstrated that it could inhibit the growth of specific cancer cell lines, suggesting potential as a therapeutic agent in oncology .
- Cytotoxicity Assessment : A cytotoxicity study revealed that the compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Affinity for Targets : High binding affinity for specific receptors involved in inflammatory responses.
- Selectivity : Exhibits selectivity over similar compounds, reducing off-target effects.
Data Table: Biological Activity Summary
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Significant reduction in cytokine levels |
| Cancer cell growth | Inhibition of proliferation in vitro |
| Cytotoxicity | Selective toxicity towards cancer cells |
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Reaction of 2-hydroxy-5-methylbenzoic acid with ethylamine.
- Coupling Agents : Use of carbodiimides like EDC to facilitate amide bond formation.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzamide Derivatives
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
Alkoxy vs. Hydroxy Groups : Compounds in feature alkoxy chains (butoxy, pentyloxy) instead of the hydroxy group in the target compound. These substituents likely enhance lipophilicity and membrane permeability but may reduce solubility.
Chiral Centers : Several analogs in have (2S) stereochemistry, which may influence enantioselective binding to biological targets. The target compound’s stereochemical configuration is unspecified in the evidence.
Metabolic and Functional Implications
- The ethylamino-oxopropan-2-yl side chain in the target compound may reduce susceptibility to oxidative metabolism compared to simpler alkyl chains.
- Bioactivity Potential: The thiazole-containing analog’s CDK7 inhibition () suggests that introducing heterocycles into benzamide scaffolds can unlock specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
